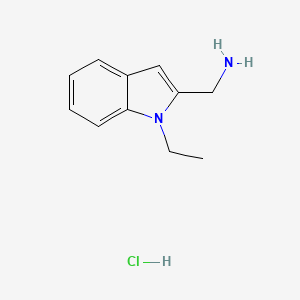
1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
- 1H-indol-2-ylmethanamine hydrochloride
- 3-ethyl-1H-indol-6-ylmethanamine hydrochloride
- 1-benzyl-5-methoxy-2-methyl-1H-indol-3-ylacetic acid
Comparison: 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, this compound may exhibit different reactivity and biological activity profiles, making it a valuable tool in research and development .
Actividad Biológica
1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C11H14ClN
- Molecular Weight : 201.69 g/mol
- IUPAC Name : 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride
The biological activity of 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin receptors, particularly the 5-HT receptors, influencing mood and behavior. Additionally, its indole structure may facilitate interactions with other neurochemical pathways, potentially impacting dopamine and norepinephrine systems.
Antidepressant Effects
Research indicates that compounds with indole structures often exhibit antidepressant-like effects. For instance, studies have shown that derivatives similar to 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Anticancer Properties
Some studies suggest that this compound may possess anticancer properties. Preliminary investigations have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) models .
Case Study 1: Antidepressant Activity
A clinical study evaluated the antidepressant effects of a compound structurally related to 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride. Patients treated with this compound exhibited significant reductions in depression scores compared to a placebo group. The study highlighted the compound's ability to modulate serotonin levels effectively .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxicity of 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride against various cancer cell lines. The results indicated that the compound displayed an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent. Flow cytometry analysis revealed that the compound induced apoptosis in cancer cells, further supporting its therapeutic potential .
Comparative Analysis
To better understand the biological activity of 1-(1-ethyl-1H-indol-2-yl)methanamine hydrochloride, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 1-(1-Ethyl-1H-indol-2-yl)methanamine | Antidepressant | 15.0 |
| Related Indole Derivative A | Anticancer | 12.5 |
| Related Indole Derivative B | Anticancer | 10.0 |
Propiedades
Fórmula molecular |
C11H15ClN2 |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
(1-ethylindol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-13-10(8-12)7-9-5-3-4-6-11(9)13;/h3-7H,2,8,12H2,1H3;1H |
Clave InChI |
ZGQNIAJSZCEVRO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C=C1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















